molecular formula C15H16N2O4 B11835923 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate

Cat. No.: B11835923
M. Wt: 288.30 g/mol
InChI Key: KMRJTLNYUXGMJQ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc/acetic acid, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(methylamino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(19)11-8-17-12-6-5-9(14(18)20-3)7-10(12)13(11)16-2/h5-8H,4H2,1-3H3,(H,16,17)

InChI Key

KMRJTLNYUXGMJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(=O)OC

Origin of Product

United States

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